molecular formula C15H13FN4O2 B2453522 N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 1241279-44-6

N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No. B2453522
CAS RN: 1241279-44-6
M. Wt: 300.293
InChI Key: KIPTYAUHFMBKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-phenylbutyl)acetamide” is a chemical compound that has been studied for its potential applications . The structure data file of this compound is available for download and can be imported to most of the chemistry software for further analysis .


Molecular Structure Analysis

The molecular structure of this compound has been determined using quantum chemical calculations . The structure data file is available for download .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C20H20FN3O2 and its molecular weight is 353.390103 g/mol .

Future Directions

The high-quality images and the structure datafile of this compound are useful not only for further scientific research and development but also for preparing professional reports, articles, presentations, webpages, books, etc .

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(6-fluoro-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c16-10-1-4-13-12(7-10)15(22)19(9-18-13)8-14(21)20(6-5-17)11-2-3-11/h1,4,7,9,11H,2-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPTYAUHFMBKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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